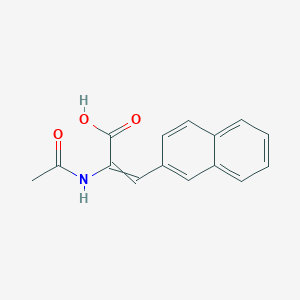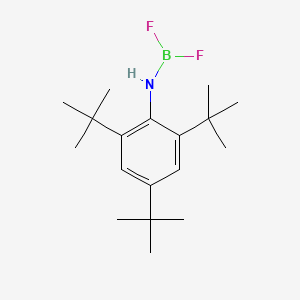
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a chemical compound characterized by the presence of difluoro and boranamine groups attached to a 2,4,6-tri-tert-butylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with a difluoroborane reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert the boranamine group to other functional groups.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves its interaction with specific molecular targets and pathways. The difluoro and boranamine groups can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine: Characterized by the presence of difluoro and boranamine groups.
2,4,6-Tri-tert-butylphenol: Contains tert-butyl groups and is used as an antioxidant.
N,N′-bis[(2,4,6-tri-tert-butylphenyl)fluoroboryl]ethylenediamine: Features fluoroboryl groups and is used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of difluoro and boranamine groups attached to a sterically hindered phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
91915-28-5 |
|---|---|
分子式 |
C18H30BF2N |
分子量 |
309.2 g/mol |
IUPAC名 |
2,4,6-tritert-butyl-N-difluoroboranylaniline |
InChI |
InChI=1S/C18H30BF2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3 |
InChIキー |
YGJOFQWDTDYGEP-UHFFFAOYSA-N |
正規SMILES |
B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
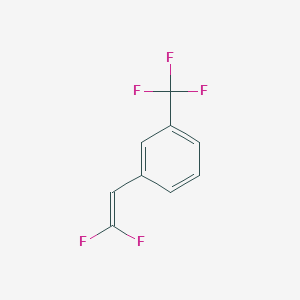
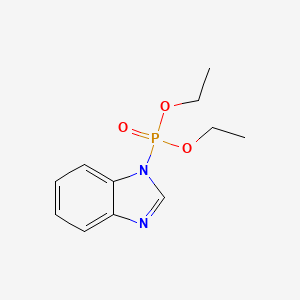
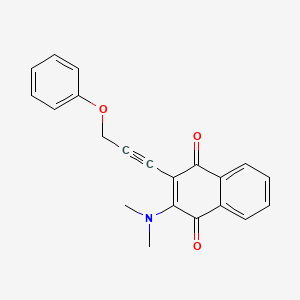

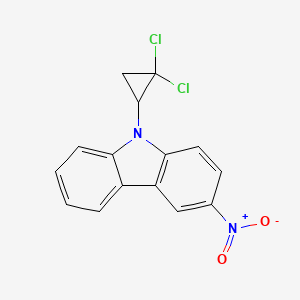
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)


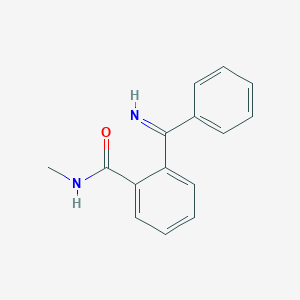
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
